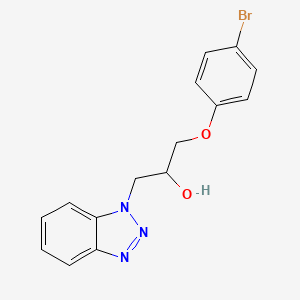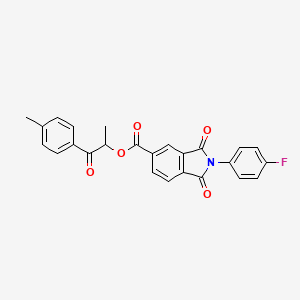![molecular formula C19H22N2O5S B3933864 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3933864.png)
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide, also known as MS-275 or Entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor. This compound has gained significant attention in scientific research due to its potential applications in cancer treatment and other therapeutic areas. In
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising candidates for cancer therapy. 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer.
In addition to cancer, 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has also been investigated for its potential in treating other diseases, such as Alzheimer's and Parkinson's. HDAC inhibitors have been shown to improve cognitive function and memory in animal models of these diseases, and 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has demonstrated similar effects.
Mecanismo De Acción
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased histone acetylation, which in turn promotes gene expression. 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has been shown to selectively target HDAC1 and HDAC3, which are involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide are largely dependent on its ability to modulate gene expression. By increasing histone acetylation, 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide promotes the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This leads to a decrease in cancer cell proliferation and an increase in cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide is its selectivity for HDAC1 and HDAC3, which reduces the risk of off-target effects. In addition, 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations to using 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide in lab experiments. One of these is its potential toxicity, which can limit its use in vivo. In addition, 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide has been shown to have variable effects depending on the cancer cell line and the stage of cancer.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide. One of these is to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the use of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide in other therapeutic areas, such as neurodegenerative diseases and inflammation.
Conclusion
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide is a promising compound with potential applications in cancer treatment and other therapeutic areas. Its ability to selectively inhibit HDAC1 and HDAC3 makes it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Propiedades
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-18(15-5-3-2-4-6-15)19(22)20-16-7-9-17(10-8-16)27(23,24)21-11-13-26-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMVNPOWRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933793.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3933810.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B3933816.png)
![4-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933817.png)


![(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933849.png)
![2-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933856.png)
![1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B3933869.png)